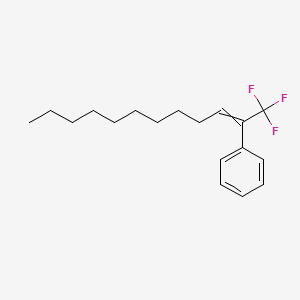

(1,1,1-Trifluorododec-2-EN-2-YL)benzene

Description

(1,1,1-Trifluorododec-2-EN-2-YL)benzene is a fluorinated aromatic compound characterized by a benzene ring attached to a dodecene chain substituted with three fluorine atoms at the 1,1,1 positions. The trifluoromethyl (-CF₃) group and the double bond at the C2 position confer unique electronic and steric properties. This structure enhances its polarity, thermal stability, and resistance to metabolic degradation compared to non-fluorinated analogs. Applications are hypothesized in agrochemicals, pharmaceuticals, and materials science, where fluorine substitution is prized for modulating reactivity and bioavailability.

Properties

CAS No. |

821799-71-7 |

|---|---|

Molecular Formula |

C18H25F3 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1,1,1-trifluorododec-2-en-2-ylbenzene |

InChI |

InChI=1S/C18H25F3/c1-2-3-4-5-6-7-8-12-15-17(18(19,20)21)16-13-10-9-11-14-16/h9-11,13-15H,2-8,12H2,1H3 |

InChI Key |

PBSXDGLFPFXWFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=C(C1=CC=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,1-Trifluorododec-2-EN-2-YL)benzene typically involves the introduction of the trifluoromethyl group into the dodec-2-en-2-yl chain, followed by its attachment to the benzene ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (1,1,1-Trifluorododec-2-EN-2-YL)benzene may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1,1,1-Trifluorododec-2-EN-2-YL)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens, nitrating agents, or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), alkyl halides in the presence of a Friedel-Crafts catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, alkylbenzene derivatives.

Scientific Research Applications

(1,1,1-Trifluorododec-2-EN-2-YL)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,1,1-Trifluorododec-2-EN-2-YL)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways.

Comparison with Similar Compounds

Alkylbenzenes Without Halogenation or Unsaturation

Example Compounds :

Key Differences :

- Polarity : The absence of fluorine in these analogs reduces dipole moments, leading to lower boiling points and altered solubility profiles. For instance, trifluoromethyl groups increase hydrophobicity but enhance electronegativity, improving solubility in polar aprotic solvents.

- Reactivity : The single-bonded alkyl chains in 2-phenyltridecane/undecane limit conjugation with the benzene ring, reducing susceptibility to electrophilic substitution compared to the target compound’s conjugated double bond.

- Thermal Stability: Fluorine’s strong C-F bonds in the target compound likely enhance thermal stability relative to non-fluorinated analogs.

Halogenated Benzene Derivatives with Varied Substituents

Example Compound : 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene : Features a trifluoromethoxy (-OCF₃) group and a chlorinated alkyne chain .

Key Differences :

- Electronic Effects : The trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group (EWG) than -CF₃ due to oxygen’s electronegativity, which may redirect electrophilic substitution to meta positions more intensely. In contrast, the target compound’s -CF₃ group provides moderate EWG effects, favoring para/ortho substitution.

- Reactivity : The alkyne group in the example compound enables click chemistry (e.g., azide-alkyne cycloaddition), whereas the target’s double bond may participate in Diels-Alder or hydrogenation reactions.

- Steric Effects : The linear alkyne chain in the example compound imposes less steric hindrance than the bulky dodecene chain in the target molecule.

Unsaturated Fluorinated Aromatic Compounds

Example Hypothetical Compounds :

- (1,1,1-Trifluorododec-1-EN-1-YL)benzene : Double bond at C1 instead of C2.

- (1,1,1-Trifluorododec-2-YN-2-YL)benzene : Triple bond replacing the double bond.

Key Differences :

- Double Bond Position : Shifting the double bond from C2 to C1 disrupts conjugation with the benzene ring, reducing resonance stabilization and altering reactivity in addition reactions.

- Triple Bond vs. Double Bond: A triple bond (alkyne) would increase bond rigidity and enable distinct reactions (e.g., Sonogashira coupling), whereas the target’s double bond is more reactive in electrophilic additions.

Data Table: Comparative Properties of Selected Compounds

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.